molecular formula C10H15FN2O B1395013 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol CAS No. 1179154-46-1

2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

Cat. No.: B1395013
CAS No.: 1179154-46-1
M. Wt: 198.24 g/mol
InChI Key: LTRYPXWHWOBGLS-UHFFFAOYSA-N
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Description

2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol is an organic compound with the molecular formula C10H15FN2O. This compound features a fluorinated aromatic ring, an amino group, and an ethanol moiety, making it a versatile molecule in various chemical and biological applications.

Scientific Research Applications

2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol typically involves the following steps:

    Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-4-nitroaniline. This intermediate is then reduced to 2-fluoro-4-aminoaniline.

    Alkylation: The 2-fluoro-4-aminoaniline is then alkylated with ethylene oxide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-[4-Amino(ethyl)-2-fluoroanilino]acetaldehyde or 2-[4-Amino(ethyl)-2-fluoroanilino]acetic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol involves its interaction with specific molecular targets. The amino and ethanol groups can form hydrogen bonds with biological macromolecules, influencing their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-[4-Amino(ethyl)-2-chloroanilino]-1-ethanol: Similar structure but with a chlorine atom instead of fluorine.

    2-[4-Amino(ethyl)-2-bromoanilino]-1-ethanol: Similar structure but with a bromine atom instead of fluorine.

    2-[4-Amino(ethyl)-2-iodoanilino]-1-ethanol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound in various applications, particularly in medicinal chemistry where fluorine substitution is often used to enhance drug properties.

Properties

IUPAC Name

2-(4-amino-N-ethyl-2-fluoroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c1-2-13(5-6-14)10-4-3-8(12)7-9(10)11/h3-4,7,14H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRYPXWHWOBGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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